Bienvenue dans la boutique en ligne BenchChem!

Indolo[2,3-a]quinolizine

Adrenergic pharmacology Cardiovascular drug discovery Receptor selectivity profiling

Indolo[2,3-a]quinolizine (CAS 239-15-6) is the fully aromatic, tetracyclic parent heterocycle (C₁₅H₁₀N₂, MW 218.25 g/mol) combining an indole and a quinolizine ring in a planar, conjugated architecture. This scaffold constitutes the structural core of more than 2,000 naturally occurring Corynanthe‑type monoterpene indole alkaloids and synthetic analogs, including yohimbine, reserpine, corynantheine, and desbromoarborescidines.

Molecular Formula C15H10N2
Molecular Weight 218.25 g/mol
CAS No. 239-15-6
Cat. No. B11887597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolo[2,3-a]quinolizine
CAS239-15-6
Molecular FormulaC15H10N2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC2=C3C=CN4C=CC=CC4=C3N=C2C=C1
InChIInChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-10H
InChIKeyCMLQXZNMSSZRCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolo[2,3-a]quinolizine (CAS 239-15-6): Core Scaffold Identity, Physicochemical Profile, and Procurement Rationale


Indolo[2,3-a]quinolizine (CAS 239-15-6) is the fully aromatic, tetracyclic parent heterocycle (C₁₅H₁₀N₂, MW 218.25 g/mol) combining an indole and a quinolizine ring in a planar, conjugated architecture [1]. This scaffold constitutes the structural core of more than 2,000 naturally occurring Corynanthe‑type monoterpene indole alkaloids and synthetic analogs, including yohimbine, reserpine, corynantheine, and desbromoarborescidines [2]. Its rigid, zero‑rotatable‑bond framework (TPSA 17.8 Ų, XLogP3 3.8) and absence of hydrogen‑bond donors confer distinct membrane permeability and metabolic stability characteristics that differentiate it from more flexible or polar heterocyclic alternatives such as tetrahydro‑β‑carbolines or simple indoles [1].

Why Indolo[2,3-a]quinolizine Cannot Be Replaced by Beta‑Carbolines, Simple Indoles, or Benzoquinolizines in Research and Development


Generic substitution of the indolo[2,3-a]quinolizine core with structurally simpler or superficially similar heterocycles introduces substantial changes in receptor‑binding topology, signaling bias, and pharmacokinetic behavior. The fused indoloquinolizine system occupies a unique three‑dimensional volume and presents a distinct electrostatic surface that smaller scaffolds—such as β‑carbolines (which lack the quinolizidine nitrogen) or benzo[a]quinolizines (which lack the indole NH)—cannot replicate [1]. The presence of two basic nitrogen atoms positioned at a fixed distance enables divergent protonation states under physiological conditions, a feature absent in monocyclic or bicyclic congeners [2]. Even among close analogs, small modifications alter pharmacological selectivity: the octahydroindolo[2,3-a]quinolizine scaffold yields a compound with alpha‑1‑over‑alpha‑2 adrenoceptor selectivity, while the benz[g]‑extended analog yohimbine shows the inverse selectivity profile [3].

Quantitative Differentiation Evidence for Indolo[2,3-a]quinolizine (CAS 239-15-6) Against Closest Analogs


Alpha‑1 vs. Alpha‑2 Adrenoceptor Selectivity Inversion Relative to Yohimbine

In a direct head‑to‑head comparison using pithed rat models, the octahydroindolo[2,3‑a]quinolizidine scaffold (designated (−)IQ) exhibited a receptor selectivity rank order opposite to that of yohimbine, the canonical benz[g]indolo[2,3‑a]quinolizidine alkaloid [1]. For alpha‑1 adrenoceptor blockade assessed by methoxamine pressor response, the potency order was (−)IQ > yohimbine > dihydrocorynantheine > β‑yohimbine, with (−)IQ being more potent than yohimbine [1]. For alpha‑2 blockade assessed by clonidine pressor response and cardioacceleration inhibition, the order inverted to yohimbine > β‑yohimbine > (−)IQ > dihydrocorynantheine [1]. This inversion demonstrates that the absence of the benz[g] extension in the indolo[2,3‑a]quinolizine core shifts adrenoceptor subtype preference from alpha‑2 selectivity toward alpha‑1 selectivity, a feature not predictable from simple ligand‑based similarity [1].

Adrenergic pharmacology Cardiovascular drug discovery Receptor selectivity profiling

NMDA Receptor Antagonist Potency: 2.9‑Fold Improvement over Amantadine

A library of enantiopure indolo[2,3‑a]quinolizidines synthesized from tryptophanol was evaluated for NMDA receptor antagonism [1]. One member of the series was identified as 2.9‑fold more potent as an NMDA receptor blocker than amantadine, a clinically used agent for Parkinson's disease [1]. This represents a direct comparison in the same assay system, establishing the indolo[2,3‑a]quinolizidine scaffold as a validated starting point for developing NMDA antagonists with improved potency over existing amino‑adamantane drugs [1].

Neurodegenerative disease NMDA receptor pharmacology Ion channel blockers

Platelet Aggregation Inhibition: IC₅₀ Two Orders of Magnitude Below Cyclooxygenase Inhibitors

Octahydroindolo[2,3‑a]quinolizines and the structurally simplified 3,4‑dihydro‑β‑carbolines were evaluated as inhibitors of human platelet aggregation and compared against commonly used cyclooxygenase (COX) inhibitors [1]. The octahydroindoloquinolizine series exhibited IC₅₀ values two orders of magnitude (approximately 100‑fold) lower than those of standard COX inhibitors such as aspirin and indomethacin, while showing no interference with routine coagulation parameters in vitro [1]. Some analogs additionally increased vascular prostacyclin production, a complementary antithrombotic mechanism absent in COX inhibitors [1].

Antithrombotic discovery Platelet pharmacology Cardiovascular therapeutics

Vasodilatory Activity Without CNS Sedation: Differentiation from Indole Alkaloid Vasodilators

Patent data on octahydroindolo[2,3‑a]quinolizine monoesters, diesters, and nitriles demonstrates peripheral vasodilatation without concomitant central nervous system sedative effects [1]. This contrasts with structurally related pentacyclic indole alkaloids such as vincamine and eburnamonine, which exhibit both vasodilatory and pronounced CNS activity [1]. The patent specifies that the vasodilating effect is achieved while avoiding CNS depression, a differentiation attributed to the absence of the additional ring system and ester substitution pattern present in vincamine‑type alkaloids [1].

Peripheral vasodilator Cardiovascular pharmacology CNS-sparing therapeutics

Scaffold Versatility: Enantioselective Access to Desbromoarborescidines A–C and Deplancheine from a Common Indolo[2,3‑a]quinolizine Intermediate

The fully aromatic indolo[2,3‑a]quinolizine (CAS 239‑15‑6) serves as a direct common intermediate for the enantioselective total synthesis of desbromoarborescidines A–C and the formal synthesis of (S)‑deplancheine [1]. Starting from Boc‑protected tryptamine and (S)‑tetrahydro‑5‑oxo‑2‑furancarboxylic acid, a unified synthetic route generates enantiomerically pure (S)‑indolo[2,3‑a]quinolizine, which is then divergently elaborated to three distinct natural product scaffolds [1]. This contrasts with benz[g]indolo[2,3‑a]quinolizine‑based alkaloids (yohimbine series), which require separate, lengthier synthetic sequences for each target [1].

Alkaloid total synthesis Enantioselective synthesis Natural product derivatization

High‑Impact Application Scenarios for Indolo[2,3‑a]quinolizine (CAS 239‑15‑6) Based on Verified Differentiation Evidence


Alpha‑1‑Selective Adrenergic Agent Development with Reduced Alpha‑2‑Mediated Side Effects

Medicinal chemistry teams seeking adrenergic modulators with alpha‑1 receptor preference should select the indolo[2,3‑a]quinolizine scaffold over the benz[g]‑extended yohimbine template. As demonstrated by Ito et al., the core scaffold provides a selectivity rank order inverted relative to yohimbine—favoring alpha‑1 over alpha‑2 blockade . Procurement of CAS 239‑15‑6 as the parent scaffold enables systematic SAR exploration at positions where substituents further tune this intrinsic selectivity bias.

Next‑Generation NMDA Receptor Antagonists for Neurodegenerative Disorders

The finding that an enantiopure indolo[2,3‑a]quinolizidine exhibits 2.9‑fold greater NMDA receptor blocking potency than amantadine validates this scaffold for CNS drug discovery targeting excitotoxicity . Research groups and biotech companies developing therapies for Parkinson's disease, Alzheimer's disease, or ischemic stroke should obtain CAS 239‑15‑6 as the starting material for lead optimization libraries, leveraging the established potency advantage.

Antithrombotic Agents with Non‑COX Mechanism and Preserved Hemostatic Function

The octahydroindolo[2,3‑a]quinolizine class demonstrates platelet aggregation inhibition approximately 100‑fold more potent than COX inhibitors, without impairing routine coagulation parameters . Industrial thrombosis research programs seeking to avoid the bleeding risk of aspirin‑like agents should evaluate indolo[2,3‑a]quinolizine derivatives as mechanistic alternatives. CAS 239‑15‑6 serves as the entry point for synthesizing and screening reduced or substituted analogs in this series.

Divergent Natural Product‑Inspired Compound Library Synthesis

The ability to elaborate (S)‑indolo[2,3‑a]quinolizine into multiple distinct alkaloid chemotypes—desbromoarborescidines A–C and deplancheine—from a single common intermediate makes CAS 239‑15‑6 a high‑value procurement for academic and industrial natural product synthesis groups . This divergent strategy reduces synthesis time and cost compared to separate routes for each target, enabling efficient generation of screening libraries embodying the indoloquinolizidine pharmacophore.

Quote Request

Request a Quote for Indolo[2,3-a]quinolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.